molecular formula C33H39N3O5S B11508833 Ethyl 4-{3-[2-(adamantan-1-YL)ethyl]-4-{[(4-methoxyphenyl)carbamoyl]methyl}-5-oxo-2-sulfanylideneimidazolidin-1-YL}benzoate

Ethyl 4-{3-[2-(adamantan-1-YL)ethyl]-4-{[(4-methoxyphenyl)carbamoyl]methyl}-5-oxo-2-sulfanylideneimidazolidin-1-YL}benzoate

Cat. No.: B11508833
M. Wt: 589.7 g/mol
InChI Key: LVPOZCPIQIYTHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{3-[2-(adamantan-1-YL)ethyl]-4-{[(4-methoxyphenyl)carbamoyl]methyl}-5-oxo-2-sulfanylideneimidazolidin-1-YL}benzoate is a complex organic compound featuring a unique structure that combines adamantane, imidazolidinone, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{3-[2-(adamantan-1-YL)ethyl]-4-{[(4-methoxyphenyl)carbamoyl]methyl}-5-oxo-2-sulfanylideneimidazolidin-1-YL}benzoate typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates:

    Preparation of Adamantane Derivative: Adamantane is functionalized to introduce an ethyl group, forming 2-(adamantan-1-YL)ethyl bromide.

    Formation of Imidazolidinone Core: The imidazolidinone core is synthesized by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.

    Coupling Reactions: The adamantane derivative is coupled with the imidazolidinone core using a nucleophilic substitution reaction.

    Introduction of Benzoate Group: The final step involves esterification with ethyl 4-bromobenzoate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the imidazolidinone ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex organic molecules in various chemical reactions.

Biology

In biological research, the compound’s potential as a pharmacophore is explored. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Medicine

The compound’s medicinal applications are investigated for its potential therapeutic effects. Its ability to interact with biological targets suggests it could be developed into drugs for treating various diseases.

Industry

In industry, the compound’s stability and reactivity make it useful in the synthesis of advanced materials, such as polymers and nanomaterials, which have applications in electronics and materials science.

Mechanism of Action

The mechanism by which Ethyl 4-{3-[2-(adamantan-1-YL)ethyl]-4-{[(4-methoxyphenyl)carbamoyl]methyl}-5-oxo-2-sulfanylideneimidazolidin-1-YL}benzoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The adamantane moiety provides rigidity and hydrophobicity, enhancing binding affinity, while the imidazolidinone and benzoate groups contribute to specific interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-{3-[2-(adamantan-1-YL)ethyl]-4-{[(4-hydroxyphenyl)carbamoyl]methyl}-5-oxo-2-sulfanylideneimidazolidin-1-YL}benzoate: Similar structure but with a hydroxy group instead of a methoxy group.

    Ethyl 4-{3-[2-(adamantan-1-YL)ethyl]-4-{[(4-chlorophenyl)carbamoyl]methyl}-5-oxo-2-sulfanylideneimidazolidin-1-YL}benzoate: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

Ethyl 4-{3-[2-(adamantan-1-YL)ethyl]-4-{[(4-methoxyphenyl)carbamoyl]methyl}-5-oxo-2-sulfanylideneimidazolidin-1-YL}benzoate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity

Properties

Molecular Formula

C33H39N3O5S

Molecular Weight

589.7 g/mol

IUPAC Name

ethyl 4-[3-[2-(1-adamantyl)ethyl]-4-[2-(4-methoxyanilino)-2-oxoethyl]-5-oxo-2-sulfanylideneimidazolidin-1-yl]benzoate

InChI

InChI=1S/C33H39N3O5S/c1-3-41-31(39)24-4-8-26(9-5-24)36-30(38)28(17-29(37)34-25-6-10-27(40-2)11-7-25)35(32(36)42)13-12-33-18-21-14-22(19-33)16-23(15-21)20-33/h4-11,21-23,28H,3,12-20H2,1-2H3,(H,34,37)

InChI Key

LVPOZCPIQIYTHP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CCC34CC5CC(C3)CC(C5)C4)CC(=O)NC6=CC=C(C=C6)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.